molecular formula C6H5ClN4 B8052476 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B8052476
M. Wt: 168.58 g/mol
InChI Key: FCEQJAUZDBDGFD-UHFFFAOYSA-N
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Description

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a chlorine atom at the 5-position and an amine group at the 2-position. It is known for its diverse applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a seven-step synthesis starting from dimethyl malonate has been reported, yielding the compound with an overall yield of 31% . Another method involves the use of Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the development of greener and more sustainable methods is an ongoing area of research .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include CuCl, 6-methylpicolinic acid, NaI, and K2CO3 for Cu-catalyzed reactions. Other reagents such as SOCl2, dimethylamine, and NaClO2 are also used in various synthetic steps .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cell signaling pathways, resulting in the induction of apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEQJAUZDBDGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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